N-Acetyl-beta-alanine N-Hydroxysuccinimide Ester
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Overview
Description
N-Acetyl-beta-alanine N-Hydroxysuccinimide Ester is a chemical compound widely used in bioconjugation and protein labeling. It is known for its ability to form stable amide bonds with primary amines, making it a valuable tool in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-beta-alanine N-Hydroxysuccinimide Ester typically involves the reaction of N-Acetyl-beta-alanine with N-Hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, including chromatography and spectroscopy, are employed to monitor the product’s consistency .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-beta-alanine N-Hydroxysuccinimide Ester primarily undergoes nucleophilic substitution reactions. It reacts with primary amines to form stable amide bonds. This reaction is highly specific and occurs under mild conditions, making it suitable for bioconjugation applications .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include primary amines, buffers like phosphate-buffered saline (PBS), and organic solvents such as dimethyl sulfoxide (DMSO). The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yield .
Major Products Formed
The major product formed from the reaction of this compound with primary amines is an amide bond. This product is highly stable and can be used in various applications, including protein labeling and drug conjugation .
Scientific Research Applications
N-Acetyl-beta-alanine N-Hydroxysuccinimide Ester has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: It is employed in protein labeling, allowing researchers to study protein interactions and functions.
Medicine: It is used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: It is utilized in the production of functionalized materials and polymers.
Mechanism of Action
The mechanism of action of N-Acetyl-beta-alanine N-Hydroxysuccinimide Ester involves the formation of a reactive ester intermediate. This intermediate reacts with primary amines to form a stable amide bond. The reaction is highly specific and occurs under mild conditions, making it suitable for bioconjugation applications . The molecular targets include primary amines on proteins and other biomolecules, facilitating the formation of stable conjugates .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxysuccinimide Esters: These compounds share similar reactivity and are used in bioconjugation applications.
Sulfo-NHS Esters: These are water-soluble variants of N-Hydroxysuccinimide Esters and are used in aqueous bioconjugation reactions.
Uniqueness
N-Acetyl-beta-alanine N-Hydroxysuccinimide Ester is unique due to its specific reactivity with primary amines and its ability to form stable amide bonds under mild conditions. This makes it highly valuable in applications requiring precise and stable conjugation .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-acetamidopropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c1-6(12)10-5-4-9(15)16-11-7(13)2-3-8(11)14/h2-5H2,1H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMZMIJBTSYLSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC(=O)ON1C(=O)CCC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661769 |
Source
|
Record name | 2,5-Dioxopyrrolidin-1-yl N-acetyl-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154194-69-1 |
Source
|
Record name | 2,5-Dioxopyrrolidin-1-yl N-acetyl-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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